Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate
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Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.361. The purity is usually 95%.
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Scientific Research Applications
1. Organic Synthesis and Chemical Reactions
- Vinylphosphonium Salt Mediated Reactions : The addition of catechol to methyl propiolate leads to the formation of methyl 2-(1,3-benzodioxol-2-yl)acetate, showcasing the use of similar compounds in organic synthesis processes (Yavari et al., 2006).
- Synthesis of Organometallic Analogs of Antibiotics : Methyl/tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate is synthesized as part of creating bioorganometallic analogs, indicating the role of similar compounds in medicinal chemistry (Patra et al., 2012).
2. Fragrance Industry
- Use as a Fragrance Ingredient : 1,3-Benzodioxole-5-propanol, a related compound, is used as a fragrance ingredient, highlighting the potential use of similar compounds in the fragrance industry (Mcginty et al., 2012).
3. Corrosion Inhibition
- Prevention of Carbon Steel Corrosion : The compound methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate is studied for its effectiveness in preventing carbon steel corrosion in acidic solutions, suggesting a similar potential for related compounds (Hachama et al., 2016).
4. Catalytic Reactions
- Alkoxycarbonylation of Alkenes : Research on palladium catalysts used in alkoxycarbonylation of alkenes reveals the potential of related compounds in catalytic reactions, impacting the chemical industry (Dong et al., 2017).
5. Supramolecular Aggregation
- Study of Molecular-Electronic Structures : Research on 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones, which have structural similarities, offers insights into polarized molecular-electronic structures and supramolecular aggregation (Low et al., 2004).
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(tert-butylcarbamoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)18-15(20)17-11(8-14(19)21-4)10-5-6-12-13(7-10)23-9-22-12/h5-7,11H,8-9H2,1-4H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHOAGJHLVVOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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